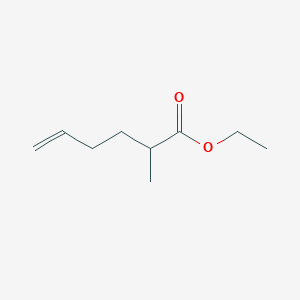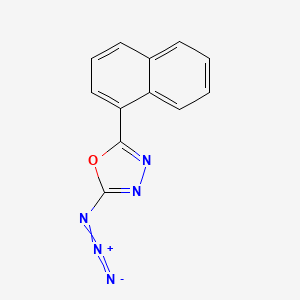
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an azido group (-N₃) and a naphthyl group (derived from naphthalene) attached to the oxadiazole ring
Vorbereitungsmethoden
The synthesis of 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by the azido group using sodium azide (NaN₃) as the reagent.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using naphthyl halides and appropriate catalysts.
Analyse Chemischer Reaktionen
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. For example, it can react with triphenylphosphine (PPh₃) to form a phosphorimidate intermediate, which can further react to form various products.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.
Wissenschaftliche Forschungsanwendungen
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for the synthesis of bioactive triazoles.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, such as proteins and nucleic acids, enabling the study of biological processes and the development of diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole depends on the specific application and the reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications in materials science and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole can be compared with other azido-substituted oxadiazoles and naphthyl-substituted oxadiazoles:
2-Azido-5-phenyl-1,3,4-oxadiazole: Similar to the target compound but with a phenyl group instead of a naphthyl group. It may have different reactivity and applications due to the different aromatic substituent.
2-Azido-5-(naphthalen-2-yl)-1,3,4-oxadiazole: Similar to the target compound but with the naphthyl group attached at a different position. This positional isomer may exhibit different chemical and physical properties.
5-(Naphthalen-1-yl)-1,3,4-oxadiazole:
Eigenschaften
CAS-Nummer |
84143-78-2 |
|---|---|
Molekularformel |
C12H7N5O |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
2-azido-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7N5O/c13-17-16-12-15-14-11(18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
WOCIXOXGMXOWKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)

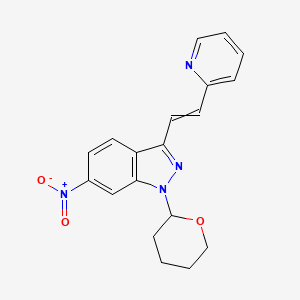

![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
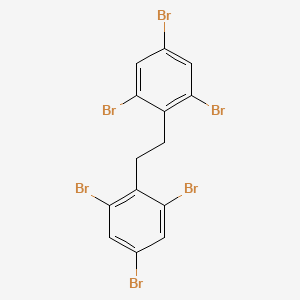


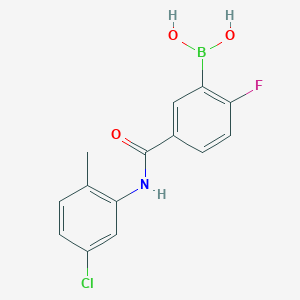

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
